
Guanosine, 2'-deoxy-, 5'-(ethyl carbonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanosine, 2’-deoxy-, 5’-(ethyl carbonate) is a derivative of deoxyguanosine, a nucleoside composed of the purine base guanine attached to a deoxyribose sugar
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine, 2’-deoxy-, 5’-(ethyl carbonate) typically involves the protection of the hydroxyl groups of deoxyguanosine followed by the introduction of the ethyl carbonate group. The process generally includes:
Protection of Hydroxyl Groups: The hydroxyl groups at the 3’ and 5’ positions of deoxyguanosine are protected using silyl or acyl protecting groups.
Introduction of Ethyl Carbonate: The protected deoxyguanosine is then reacted with ethyl chloroformate in the presence of a base such as pyridine to introduce the ethyl carbonate group at the 5’ position.
Deprotection: The final step involves the removal of the protecting groups to yield Guanosine, 2’-deoxy-, 5’-(ethyl carbonate).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of automated synthesizers and continuous flow reactors to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Guanosine, 2’-deoxy-, 5’-(ethyl carbonate) can undergo various chemical reactions, including:
Hydrolysis: The ethyl carbonate group can be hydrolyzed under acidic or basic conditions to yield deoxyguanosine.
Oxidation: The guanine base can be oxidized to form 8-oxo-deoxyguanosine, a marker of oxidative stress.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Hydrolysis: Deoxyguanosine.
Oxidation: 8-oxo-deoxyguanosine.
Substitution: Various substituted deoxyguanosine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Guanosine, 2’-deoxy-, 5’-(ethyl carbonate) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of nucleic acid-based therapeutics and diagnostics.
Mecanismo De Acción
The mechanism of action of Guanosine, 2’-deoxy-, 5’-(ethyl carbonate) involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. The ethyl carbonate group can be hydrolyzed, releasing deoxyguanosine, which can then participate in various biochemical pathways. The compound can also act as a substrate for DNA polymerases and reverse transcriptases, affecting DNA synthesis and repair.
Comparación Con Compuestos Similares
Similar Compounds
Deoxyguanosine: The parent compound without the ethyl carbonate group.
8-oxo-deoxyguanosine: An oxidized form of deoxyguanosine.
Guanosine: The ribose form of the nucleoside.
Uniqueness
Guanosine, 2’-deoxy-, 5’-(ethyl carbonate) is unique due to the presence of the ethyl carbonate group, which imparts distinct chemical properties and potential biological activities. This modification can enhance the compound’s stability and alter its interactions with enzymes and other biomolecules, making it a valuable tool in research and therapeutic applications.
Propiedades
Número CAS |
100021-47-4 |
|---|---|
Fórmula molecular |
C13H17N5O6 |
Peso molecular |
339.30 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl ethyl carbonate |
InChI |
InChI=1S/C13H17N5O6/c1-2-22-13(21)23-4-7-6(19)3-8(24-7)18-5-15-9-10(18)16-12(14)17-11(9)20/h5-8,19H,2-4H2,1H3,(H3,14,16,17,20)/t6-,7+,8+/m0/s1 |
Clave InChI |
HVBQBIOUEWAZAL-XLPZGREQSA-N |
SMILES isomérico |
CCOC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)O |
SMILES canónico |
CCOC(=O)OCC1C(CC(O1)N2C=NC3=C2N=C(NC3=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-1,4-dioxaspiro[4.10]pentadecane](/img/structure/B14325205.png)
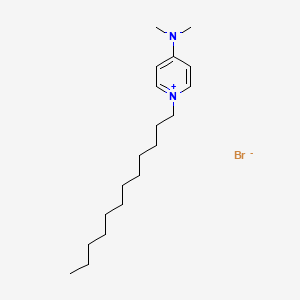
![4-[2-(4-Acetamidophenyl)ethenyl]-1-methylpyridin-1-ium chloride](/img/structure/B14325211.png)
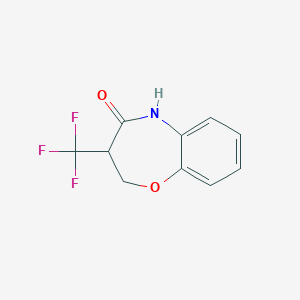
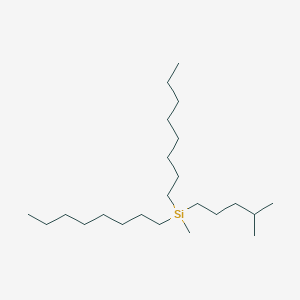
![[(3-Methylcyclopent-2-en-1-yl)sulfanyl]benzene](/img/structure/B14325241.png)
![4-{1-[(4-Fluoro-3-phenoxyphenyl)methoxy]-2-methylpropan-2-yl}phenol](/img/structure/B14325264.png)
![2-Ethoxy-5-[(4-phenoxyphenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B14325277.png)
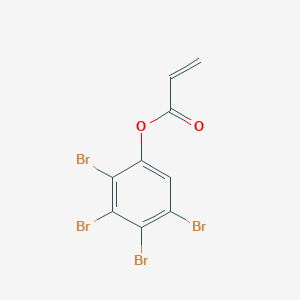
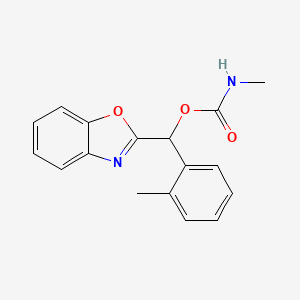
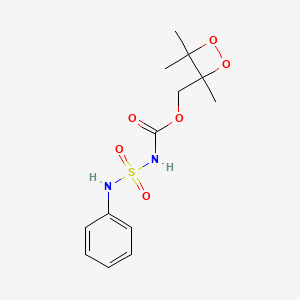
![Ethenone, [(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B14325301.png)
